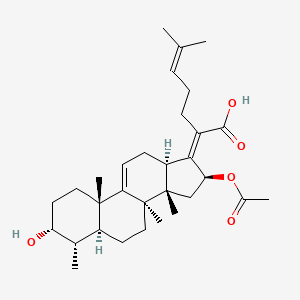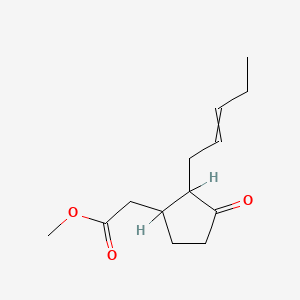
Barium(2+);2-oxo-3-phosphonooxypropanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Barium(2+);2-oxo-3-phosphonooxypropanoate typically involves the reaction of barium chloride with 2-oxo-3-(phosphonooxy)propanoic acid under controlled conditions. The reaction is carried out in an aqueous medium, and the pH is carefully adjusted to ensure the complete precipitation of the desired product. The reaction can be represented as follows:
BaCl2+C3H2O7P→Ba(C3H2O7P)+2HCl
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using high-purity reagents. The process includes the dissolution of barium chloride in water, followed by the addition of 2-oxo-3-(phosphonooxy)propanoic acid. The mixture is stirred continuously, and the pH is maintained at an optimal level to ensure maximum yield. The precipitated product is then filtered, washed, and dried to obtain the final compound .
化学反应分析
Types of Reactions
Barium(2+);2-oxo-3-phosphonooxypropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: It can be reduced under specific conditions to yield lower oxidation state products.
Substitution: The compound can participate in substitution reactions where the phosphonooxy group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out in acidic or neutral media.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used. These reactions are usually performed in anhydrous solvents.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols, and the reactions are conducted in polar solvents like water or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield barium phosphate, while reduction could produce barium hydroxide. Substitution reactions result in the formation of various barium-organic complexes .
科学研究应用
Barium(2+);2-oxo-3-phosphonooxypropanoate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in biochemical assays to study enzyme kinetics and metabolic pathways.
Medicine: Investigated for its potential use in drug delivery systems and as a contrast agent in medical imaging.
作用机制
The mechanism of action of Barium(2+);2-oxo-3-phosphonooxypropanoate involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions and enzymes, altering their activity and function. In biological systems, it may inhibit or activate certain metabolic pathways by interacting with key enzymes. The exact molecular targets and pathways depend on the specific application and the conditions under which the compound is used .
相似化合物的比较
Similar Compounds
- 2-oxo-3-(phosphonooxy)propanoic acid
- Phosphohydroxypyruvic acid
- 3-phosphohydroxypyruvic acid
Uniqueness
Barium(2+);2-oxo-3-phosphonooxypropanoate is unique due to the presence of the barium ion, which imparts distinct chemical and physical properties. Compared to similar compounds, it exhibits higher stability and reactivity, making it suitable for a broader range of applications. Additionally, the barium ion enhances the compound’s ability to form complexes with other molecules, increasing its versatility in scientific research .
属性
IUPAC Name |
barium(2+);2-oxo-3-phosphonooxypropanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C3H5O7P.Ba/c2*4-2(3(5)6)1-10-11(7,8)9;/h2*1H2,(H,5,6)(H2,7,8,9);/q;;+2/p-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOPGESRQYHGJDB-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)C(=O)[O-])OP(=O)(O)O.C(C(=O)C(=O)[O-])OP(=O)(O)O.[Ba+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BaO14P2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.39 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

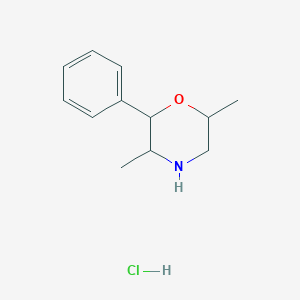
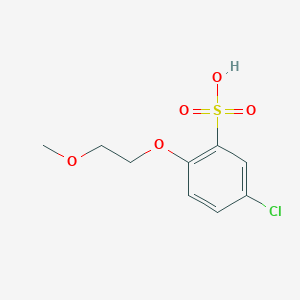
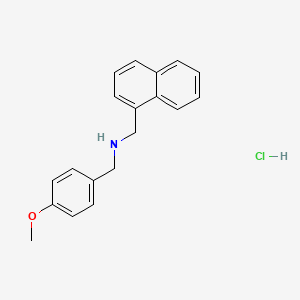
![1,2-Bis[(2S,5S)-2,5-dimethylphospholano]benzene(cyclooctadiene)rhodium(I) trifluoromethanesulfonate](/img/structure/B1147264.png)
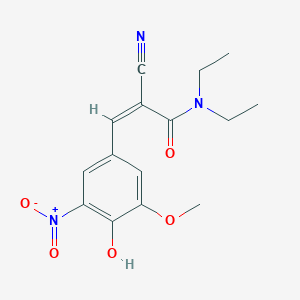
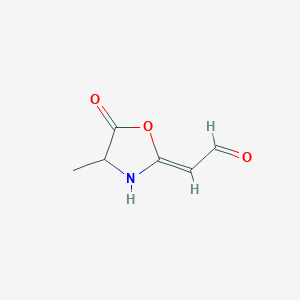
![4-Chloro-3-[4-[4-(dimethylamino)benzylidene]-3-methyl-5-oxo-2-pyrazolin-1-yl]benzenesulfonic acid Triethylammonium salt](/img/structure/B1147278.png)
